6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
The compound 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as 6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound could be protein kinases.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting protein kinases, the compound disrupts these pathways, affecting the downstream effects such as cell growth and division .
Pharmacokinetics
Pyrimidine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is the inhibition of cell growth and division due to the disruption of the purine and pyrimidine salvage pathways . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can influence the compound’s action through drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a cyclopropylsulfonyl chloride with a suitable pyrrolo[3,4-d]pyrimidine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-cyclopropylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-15(14,8-1-2-8)12-4-7-3-10-6-11-9(7)5-12/h3,6,8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJIKVTCALOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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